molecular formula C9H6BrNOS B6603695 5-(4-bromophenoxy)-1,3-thiazole CAS No. 2422054-14-4

5-(4-bromophenoxy)-1,3-thiazole

Cat. No. B6603695
CAS RN: 2422054-14-4
M. Wt: 256.12 g/mol
InChI Key: RTMLWKIPBYHZBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Bromophenoxy)-1,3-thiazole is a synthetic organic compound that has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. This compound has been found to possess a wide range of properties and applications, making it a valuable tool for researchers in these areas.

Mechanism of Action

The mechanism of action of 5-(4-bromophenoxy)-1,3-thiazole is not fully understood. However, it is believed that the compound acts as an electron-withdrawing group, which can affect the reactivity of other molecules. Additionally, the compound has been found to possess antimicrobial and antifungal activity, suggesting that it may act as an inhibitor of certain enzymes.
Biochemical and Physiological Effects
5-(4-Bromophenoxy)-1,3-thiazole has been found to possess a wide range of biochemical and physiological effects. In laboratory studies, the compound has been found to possess antimicrobial and antifungal activity, as well as anti-inflammatory and anti-cancer properties. Additionally, the compound has been found to possess antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

5-(4-Bromophenoxy)-1,3-thiazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for a variety of applications. Additionally, the compound is relatively non-toxic, making it safe to use in experiments. However, the compound is also relatively expensive and its reactivity can vary depending on the environment.

Future Directions

There are a number of potential future directions for the use of 5-(4-bromophenoxy)-1,3-thiazole. It could be used to develop new drugs and therapies for treating various diseases, such as cancer and neurological disorders. Additionally, the compound could be used to develop new materials for use in a variety of industries, such as electronics and energy storage. Finally, the compound could be used to develop new analytical techniques for studying organic compounds.

Synthesis Methods

The synthesis of 5-(4-bromophenoxy)-1,3-thiazole is a multi-step process that involves the reaction of 4-bromophenol with thiocyanic acid in the presence of a base. The reaction is carried out in an organic solvent such as ethanol at a temperature of around 80°C. The product of this reaction is a mixture of 5-(4-bromophenoxy)-1,3-thiazole and 4-bromophenol. The product can then be purified by recrystallization or chromatography.

Scientific Research Applications

5-(4-Bromophenoxy)-1,3-thiazole has been used in a variety of scientific research applications. It has been used to study the structure and reactivity of organic compounds, as well as to synthesize novel compounds. The compound has also been studied for its potential applications in medicinal chemistry, materials science, and analytical chemistry.

properties

IUPAC Name

5-(4-bromophenoxy)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNOS/c10-7-1-3-8(4-2-7)12-9-5-11-6-13-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMLWKIPBYHZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CN=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromophenoxy)-1,3-thiazole

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